1-{3,5-bis[(2,6-dichlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone
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Overview
Description
1-{3,5-BIS[(2,6-DICHLOROBENZYL)AMINO]-1H-1,2,4-TRIAZOL-1-YL}-1-ETHANONE is a synthetic compound characterized by the presence of a triazole ring substituted with dichlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3,5-BIS[(2,6-DICHLOROBENZYL)AMINO]-1H-1,2,4-TRIAZOL-1-YL}-1-ETHANONE typically involves the reaction of 2,6-dichlorobenzylamine with a triazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The process includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-{3,5-BIS[(2,6-DICHLOROBENZYL)AMINO]-1H-1,2,4-TRIAZOL-1-YL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorobenzyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorobenzyl oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
1-{3,5-BIS[(2,6-DICHLOROBENZYL)AMINO]-1H-1,2,4-TRIAZOL-1-YL}-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific functional properties
Mechanism of Action
The mechanism of action of 1-{3,5-BIS[(2,6-DICHLOROBENZYL)AMINO]-1H-1,2,4-TRIAZOL-1-YL}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
- 2,6-Dichlorobenzyl chloride
- 2,4-Dichlorobenzonitrile
- Benzimidazole derivatives
Comparison: 1-{3,5-BIS[(2,6-DICHLOROBENZYL)AMINO]-1H-1,2,4-TRIAZOL-1-YL}-1-ETHANONE is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
Molecular Formula |
C18H15Cl4N5O |
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Molecular Weight |
459.2 g/mol |
IUPAC Name |
1-[3,5-bis[(2,6-dichlorophenyl)methylamino]-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C18H15Cl4N5O/c1-10(28)27-18(24-9-12-15(21)6-3-7-16(12)22)25-17(26-27)23-8-11-13(19)4-2-5-14(11)20/h2-7H,8-9H2,1H3,(H2,23,24,25,26) |
InChI Key |
JJBUKGJUYNKQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)NCC2=C(C=CC=C2Cl)Cl)NCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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